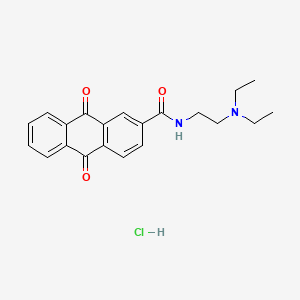
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is a chemical compound with the molecular formula C15H10Cl2 and a molecular weight of 261.146. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a cyclopropane ring fused to the phenanthrene structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- typically involves the cyclopropanation of phenanthrene derivatives. One common method is the reaction of phenanthrene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropane rings.
Substitution: Substituted derivatives with nucleophiles replacing the dichloro groups.
科学的研究の応用
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying cyclopropane ring chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
作用機序
The mechanism of action of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
1H-Cyclopropa(l)phenanthrene, 1a,9b-dihydro-: A similar compound without the dichloro groups, with a molecular formula of C15H12 and a molecular weight of 192.2558.
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical applications.
Uniqueness
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is unique due to the presence of the dichloro groups, which impart distinct chemical reactivity and potential biological activities. The cyclopropane ring fused to the phenanthrene structure also contributes to its unique properties and applications in scientific research .
特性
CAS番号 |
37608-29-0 |
|---|---|
分子式 |
C15H10Cl2 |
分子量 |
261.1 g/mol |
IUPAC名 |
1,1-dichloro-1a,9b-dihydrocyclopropa[l]phenanthrene |
InChI |
InChI=1S/C15H10Cl2/c16-15(17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)15/h1-8,13-14H |
InChIキー |
HQGMQJUEHLYMOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3C(C3(Cl)Cl)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)

![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)

![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)



![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)
